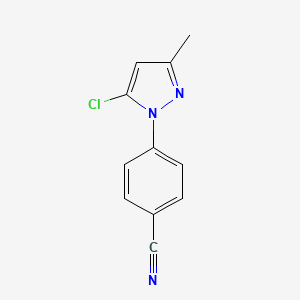
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Overview
Description
“Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate” is a chemical compound with the molecular formula C17H18N2O3S . It has a molecular weight of 331.42 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H19N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10,23H,9H2,1-4H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.42 . The storage temperature is between 28°C . .Scientific Research Applications
1. Use as a Xanthine Oxidase Inhibitor
- Application Summary: Febuxostat, known chemically as 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a xanthine oxidase inhibitor . It is used for the treatment of hyperuricemia in patients with chronic gout .
2. Synthesis of 2-(3-Substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles
- Application Summary: A method has been developed for the synthesis of 2-(3-substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles by the reaction of 2-(3-cyano-4-isobutoxy-phenyl)-4-methyl-5-carboxy-1,3-thiazole, HCl and thiourea derivatives in 60 % ethanol-acetone .
- Methods of Application: The reaction is carried out in a 60% ethanol-acetone medium . The method provides rapid and easy access to compounds in good yields .
3. Synthesis of Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
- Application Summary: This compound can be synthesized from “Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate” and is used in various chemical reactions .
4. Polymorphic Modifications of 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic Acid
- Application Summary: This application involves the creation of polymorphic modifications of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic acid . Polymorphism in pharmaceuticals refers to the ability of a drug to exist in more than one crystalline form, which can have different physical and chemical properties.
- Methods of Application: The specific methods would depend on the desired polymorph, but typically involve varying the conditions of crystallization .
- Results or Outcomes: The outcome is the production of different polymorphs of the compound, which can have different properties and potential uses in pharmaceuticals .
5. Synthesis of 2-(3-Substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles
- Application Summary: A method has been developed for the synthesis of 2-(3-substituted thioamidoformamidino-4-isobutoxyphenyl)-4-methyl-5-carboxy-1,3-thiazoles by the reaction of 2-(3-cyano-4-isobutoxy-phenyl)-4-methyl-5-carboxy-1,3-thiazole, HCl and thiourea derivatives in 60 % ethanol-acetone .
- Methods of Application: The reaction is carried out in a 60% ethanol-acetone medium . The method provides rapid and easy access to compounds in good yields .
- Results or Outcomes: The synthesized compounds could have potential applications in various fields, although the specific outcomes would depend on the exact nature of the substituted group and the conditions of the reaction .
6. Polymorphic Modifications of 2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic Acid
- Application Summary: This application involves the creation of polymorphic modifications of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazole-carboxylic acid . Polymorphism in pharmaceuticals refers to the ability of a drug to exist in more than one crystalline form, which can have different physical and chemical properties .
- Methods of Application: The specific methods would depend on the desired polymorph, but typically involve varying the conditions of crystallization .
- Results or Outcomes: The outcome is the production of different polymorphs of the compound, which can have different properties and potential uses in pharmaceuticals .
properties
IUPAC Name |
methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAIQMGTEPBUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737332 | |
| Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | |
CAS RN |
923942-34-1 | |
| Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)


![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)





